Cas no 1896485-98-5 (3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione)

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various chemical reactions. Its functional groups allow for facile modification and conjugation, enhancing its potential in organic synthesis. This compound is ideal for research applications requiring a stable and reactive intermediate.
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione structure
1896485-98-5 structure
商品名:3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
CAS番号:1896485-98-5
MF:C7H13NO2S
メガワット:175.24862074852
CID:5802756
PubChem ID:117266259

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
    • EN300-2001583
    • 1896485-98-5
    • インチ: 1S/C7H13NO2S/c1-6(4-8)7-2-3-11(9,10)5-7/h7H,1-5,8H2
    • InChIKey: LWQKKUTYLJSCMV-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(C(=C)CN)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 175.06669983g/mol
  • どういたいしつりょう: 175.06669983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 68.5Ų

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2001583-0.1g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
0.1g
$1572.0 2023-09-16
Enamine
EN300-2001583-1.0g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
1g
$1785.0 2023-05-31
Enamine
EN300-2001583-2.5g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
2.5g
$3501.0 2023-09-16
Enamine
EN300-2001583-5g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
5g
$5179.0 2023-09-16
Enamine
EN300-2001583-10.0g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
10g
$7681.0 2023-05-31
Enamine
EN300-2001583-0.25g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
0.25g
$1642.0 2023-09-16
Enamine
EN300-2001583-0.05g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
0.05g
$1500.0 2023-09-16
Enamine
EN300-2001583-5.0g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
5g
$5179.0 2023-05-31
Enamine
EN300-2001583-0.5g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
0.5g
$1714.0 2023-09-16
Enamine
EN300-2001583-1g
3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione
1896485-98-5
1g
$1785.0 2023-09-16

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione 関連文献

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dioneに関する追加情報

Introduction to 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione (CAS No. 1896485-98-5)

3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione, identified by its Chemical Abstracts Service (CAS) number 1896485-98-5, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiolane derivative features a conjugated system of double bonds and an amine-substituted propenyl group, making it a versatile scaffold for medicinal chemistry applications. The compound’s molecular framework incorporates both electrophilic and nucleophilic centers, which are pivotal for its reactivity in various synthetic transformations.

The thiolane core of this molecule is particularly noteworthy due to its ability to participate in diverse chemical reactions, including cyclization, oxidation, and reduction processes. Thiolanes are known for their stability and the ability to form stable adducts with transition metals, which makes them valuable intermediates in catalytic systems. In recent years, derivatives of thiolanes have been explored for their potential in drug discovery, particularly as inhibitors of enzymes involved in inflammatory and infectious diseases.

One of the most compelling aspects of 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione is its dual functionality. The presence of an amine group at the propenyl substituent allows for facile derivatization via nucleophilic addition reactions, while the thiolane ring provides a platform for further chemical manipulation. This bifunctionality has been exploited in the synthesis of peptidomimetics and other bioactive molecules, where the compound serves as a key building block.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies suggest that 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione may interact with biological targets such as kinases and proteases, which are implicated in various pathological conditions. These predictions are supported by experimental data from high-throughput screening assays, where the compound has shown promising activity against certain disease-related enzymes.

The synthesis of 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Traditional synthetic routes often involve multi-step sequences that require careful optimization to avoid unwanted side products. However, recent innovations in transition-metal-catalyzed cross-coupling reactions have provided more efficient pathways to this target molecule. These methods not only improve yield but also enhance scalability, making CAS No. 1896485-98-5 more accessible for industrial applications.

In the realm of medicinal chemistry, 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione has been investigated as a potential lead compound for the development of novel therapeutic agents. Its structural features make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. For instance, modifications to the amine group can be tailored to modulate solubility and pharmacokinetic properties, while alterations to the thiolane ring can fine-tune interactions with biological targets.

The compound’s unique electronic properties also make it suitable for applications in materials science and nanotechnology. Researchers have explored its potential as a monomer in polymer synthesis, where its ability to form stable conjugated systems could lead to advanced materials with applications in optoelectronics and photovoltaics. Additionally, its chelating properties have been leveraged in the development of metal complexes with catalytic activity.

From a regulatory perspective, CAS No. 1896485-98-5 is classified as a research chemical rather than a drug or hazardous substance. This classification simplifies its handling and distribution under standard laboratory conditions. However, researchers must still adhere to good laboratory practices (GLP) when working with this compound to ensure safety and reproducibility of results.

The future prospects for 3-(3-aminoprop-1-en-2-yl)-1lambda6-thiolane-1,1-dione are promising, given its versatility and potential applications across multiple disciplines. Ongoing research is focused on expanding its synthetic utility and exploring new biological targets. As computational methods continue to improve, so too will our ability to predict and optimize the properties of this fascinating molecule.

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